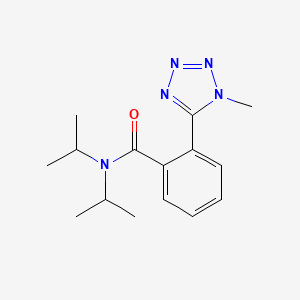

![molecular formula C19H29NO3 B5596716 3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

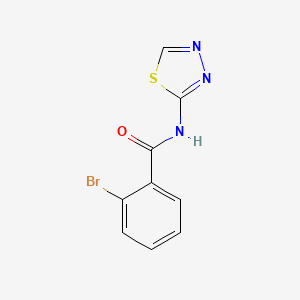

The compound of interest, 3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide, is related to synthetic and medicinal chemistry, where its synthesis, molecular structure, and chemical properties are of considerable interest. The molecular framework includes a benzamide moiety linked to a hydroxy-methylbutyl group and a tetrahydro-2H-pyran-3-yl)ethyl group, indicating potential biological activity and synthetic versatility.

Synthesis Analysis

The compound's synthesis involves multiple steps, including the formation of key intermediates such as tetrahydro-2H-pyran derivatives. A practical synthesis method for structurally related compounds has been developed, highlighting the importance of efficient synthetic routes for potential pharmacological agents (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, revealing centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. Such interactions are crucial for understanding the compound's supramolecular assembly and potential binding mechanisms (Kranjc et al., 2012).

Chemical Reactions and Properties

The Bischler-Napieralski reaction has been employed in the synthesis of compounds with a similar structural framework, leading to the formation of pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides. This reaction highlights the compound's ability to undergo transformation into heterocyclic structures, which are of significant interest in organic synthesis and medicinal chemistry (Browne et al., 1981).

Aplicaciones Científicas De Investigación

Novel Compounds for Biological Activities

Research has focused on the synthesis and biological evaluation of compounds structurally related to 3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing significant anti-avian influenza virus activity. This highlights the potential of such compounds in designing antiviral agents (Hebishy et al., 2020).

Material Science

In the realm of material science, compounds with a similar structure have been explored for their potential in creating new materials. The metalloligands derived from related ligands have shown promise in designing single-molecule and single-chain magnets, which are crucial for developing new magnetic materials with potential applications in data storage and quantum computing (Costes et al., 2010).

Green Chemistry

The synthesis of kojic acid derivatives in an ionic liquid represents a novel and environmentally friendly approach to chemical synthesis, demonstrating the compound's role in promoting green chemistry practices. This method highlights operational simplicity, higher yields, and reduced environmental impact, showcasing the versatility of compounds structurally related to 3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide in facilitating eco-friendly chemical reactions (Li et al., 2013).

Propiedades

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(oxan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-19(2,22)10-8-15-5-3-7-17(13-15)18(21)20-11-9-16-6-4-12-23-14-16/h3,5,7,13,16,22H,4,6,8-12,14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCHZAHQJLQBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2CCCOC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

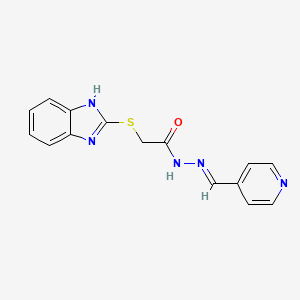

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

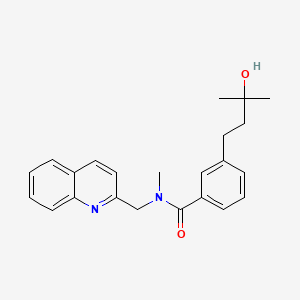

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

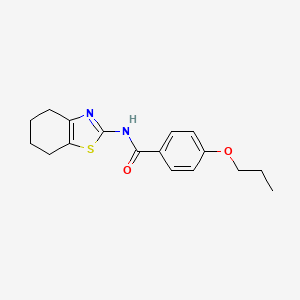

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)

![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)

![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)

![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)